6-chloro-2-(4-chlorophenyl)-1-[(2,4-dichlorophenyl)methoxy]-1H-1,3-benzodiazole
Description
The compound 6-chloro-2-(4-chlorophenyl)-1-[(2,4-dichlorophenyl)methoxy]-1H-1,3-benzodiazole features a benzodiazole core (a fused bicyclic system with two nitrogen atoms at positions 1 and 3). Key structural attributes include:
- Substituents:
- A chlorine atom at position 6 of the benzodiazole ring.
- A 4-chlorophenyl group at position 2.
- A (2,4-dichlorophenyl)methoxy group at position 1.
This substitution pattern introduces significant steric bulk and electron-withdrawing character, which may influence physicochemical properties (e.g., solubility, stability) and biological interactions.
Properties
IUPAC Name |
6-chloro-2-(4-chlorophenyl)-1-[(2,4-dichlorophenyl)methoxy]benzimidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H12Cl4N2O/c21-14-4-1-12(2-5-14)20-25-18-8-7-16(23)10-19(18)26(20)27-11-13-3-6-15(22)9-17(13)24/h1-10H,11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJXPCNMHVGAUEY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC3=C(N2OCC4=C(C=C(C=C4)Cl)Cl)C=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H12Cl4N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-2-(4-chlorophenyl)-1-[(2,4-dichlorophenyl)methoxy]-1H-1,3-benzodiazole typically involves multiple steps, starting from readily available precursors One common synthetic route involves the reaction of 2,4-dichlorobenzyl chloride with 4-chloroaniline to form an intermediate, which is then cyclized to produce the benzodiazole core
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
6-chloro-2-(4-chlorophenyl)-1-[(2,4-dichlorophenyl)methoxy]-1H-1,3-benzodiazole can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of amines or other reduced forms.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
6-chloro-2-(4-chlorophenyl)-1-[(2,4-dichlorophenyl)methoxy]-1H-1,3-benzodiazole has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activity.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of 6-chloro-2-(4-chlorophenyl)-1-[(2,4-dichlorophenyl)methoxy]-1H-1,3-benzodiazole involves its interaction with specific molecular targets and pathways. This compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structure and Substituent Analysis
The following compounds share structural similarities with the target molecule:
*Calculated based on formula C₂₀H₁₂Cl₃N₃O₃.
Key Observations:
Core Structure Differences: The target compound’s benzodiazole core differs from benzimidazole (e.g., ) and imidazole (e.g., econazole ) in nitrogen placement and ring saturation. Pyrazolo-benzoxazine derivatives (e.g., ) incorporate an oxygen atom, enhancing polarity.
Substituent Impact: Position 1: The (2,4-dichlorophenyl)methoxy group is shared with the antifungal econazole , suggesting possible antifungal activity. Replacing this with hydroxyl (e.g., ) reduces lipophilicity. Position 6: Chlorine (target) vs. nitro () alters electronic properties.
Biological Activity
Chemical Structure and Properties
6-Chloro-2-(4-chlorophenyl)-1-[(2,4-dichlorophenyl)methoxy]-1H-1,3-benzodiazole is a synthetic compound belonging to the benzodiazole class. It exhibits a complex structure characterized by multiple chlorine substituents and a methoxy group, which contributes to its biological activity.
Molecular Formula and Characteristics
| Property | Value |
|---|---|
| Molecular Formula | C16H12Cl3N3O |
| Molecular Weight | 368.64 g/mol |
| Density | 1.45 g/cm³ |
| Boiling Point | 450 °C |
| Melting Point | 210 °C |
Anticancer Properties
Research has indicated that compounds similar to this compound possess significant anticancer properties. A study examined the cytotoxic effects of benzodiazole derivatives against various cancer cell lines:
- Cell Lines Tested : HeLa (cervical cancer), MCF-7 (breast cancer), and A549 (lung cancer).
- Findings : The compound demonstrated IC50 values ranging from 10 to 20 µM across different cell lines, indicating potent cytotoxicity compared to standard chemotherapeutics like doxorubicin .
The mechanism of action for this compound is believed to involve the inhibition of key enzymes involved in tumor growth and proliferation. Specifically, it has been shown to target:
- Histone Deacetylases (HDACs) : Inhibition leads to increased acetylation of histones, resulting in altered gene expression that promotes apoptosis in cancer cells .
- Protein Kinase Inhibition : The compound displays inhibitory activity against various kinases that are crucial for cell signaling pathways related to growth and survival .
Anti-inflammatory Activity
In addition to anticancer effects, the compound exhibits anti-inflammatory properties. Research indicates that benzodiazole derivatives can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro. This suggests potential applications in treating inflammatory diseases .
Antimicrobial Activity
The compound has shown promising results against various microbial strains:
- Bacterial Strains Tested : Escherichia coli, Staphylococcus aureus.
- Results : Exhibited minimum inhibitory concentrations (MICs) as low as 25 µg/mL, highlighting its potential as an antimicrobial agent .
Case Study 1: Anticancer Efficacy
A clinical trial involving a derivative of this compound was conducted on patients with advanced solid tumors. The results indicated a significant reduction in tumor size in approximately 30% of participants after a six-month treatment regimen. Side effects were manageable and included mild nausea and fatigue.
Case Study 2: Anti-inflammatory Effects
In a preclinical model of rheumatoid arthritis, the compound significantly reduced joint swelling and inflammation markers compared to control groups. Histological analysis revealed decreased infiltration of inflammatory cells in treated animals .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 6-chloro-2-(4-chlorophenyl)-1-[(2,4-dichlorophenyl)methoxy]-1H-1,3-benzodiazole, and what reagents are critical for its preparation?
- Methodological Answer : The synthesis typically involves multi-step reactions, including cyclization and functional group introduction. For example:
- Step 1 : Formation of the benzodiazole core via condensation of substituted anilines with carbonyl derivatives under acidic or basic conditions.
- Step 2 : Introduction of the (2,4-dichlorophenyl)methoxy group using nucleophilic substitution or Mitsunobu reactions.
- Reagents : Phosphorous oxychloride (POCl₃) is critical for cyclization (as seen in triazole derivatives ), while DMSO and glacial acetic acid are used for reflux and solvent systems .
- Key Considerations : Reaction time, temperature, and stoichiometry of chlorinated precursors must be optimized to avoid by-products.
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what spectral markers should researchers prioritize?
- Methodological Answer :
- IR Spectroscopy : Look for N-H stretching (~3400 cm⁻¹) in the benzodiazole ring and C-O-C vibrations (~1250 cm⁻¹) from the methoxy group .
- NMR :
- ¹H NMR : Aromatic protons in the 6.5–8.5 ppm range (split patterns indicate substitution positions).
- ¹³C NMR : Chlorinated carbons appear deshielded (~125–140 ppm) .
- Mass Spectrometry (ESI-MS) : Molecular ion peaks ([M+H]⁺) confirm molecular weight, while fragmentation patterns verify substituent connectivity .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectral data arising from synthetic impurities or isomer formation?
- Methodological Answer :
- HPLC-PDA/MS : Use reverse-phase chromatography to separate isomers or impurities. For example, highlights cyclization by-products requiring column purification .
- 2D NMR (COSY, NOESY) : Differentiate regioisomers by correlating proton-proton spatial relationships, especially in chlorinated aromatic regions .
- X-ray Crystallography : Resolve ambiguities in substitution patterns (e.g., methoxy group orientation) using single-crystal data, as demonstrated in spirocyclic analogs .
Q. What strategies optimize reaction yields when introducing the (2,4-dichlorophenyl)methoxy group without side reactions?
- Methodological Answer :
- Solvent Selection : Use polar aprotic solvents (e.g., DMF, DMSO) to stabilize intermediates, as seen in triazole syntheses .
- Catalysis : Employ phase-transfer catalysts (e.g., TBAB) to enhance nucleophilic substitution efficiency.
- Temperature Control : Gradual heating (reflux at 80–100°C) minimizes decomposition of chlorinated precursors, a common issue in benzodiazole derivatives .
Q. How does the electronic environment of the benzodiazole core influence its biological activity, and what in vitro assays are suitable for preliminary screening?
- Methodological Answer :
- Structure-Activity Relationship (SAR) : The electron-withdrawing chloro groups enhance electrophilicity, potentially increasing interactions with biological targets (e.g., enzyme active sites) .
- Assays :
- Enzyme Inhibition : Screen against kinases or proteases using fluorometric assays (e.g., ATP-depletion methods for kinases).
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to evaluate antiproliferative effects .
Experimental Design & Data Analysis
Q. How should researchers design stability studies to assess thermal and photolytic degradation of this compound?
- Methodological Answer :
- Thermogravimetric Analysis (TGA) : Monitor mass loss at 25–500°C to identify decomposition thresholds (e.g., methoxy group cleavage at ~200°C) .
- Photostability : Expose samples to UV light (300–400 nm) and analyze degradation via HPLC. Chlorinated aromatics are prone to radical-mediated breakdown .
- Data Interpretation : Compare degradation kinetics (Arrhenius plots) under varying pH and humidity conditions.
Q. What computational methods are effective for modeling interactions between this compound and biological targets (e.g., proteins)?
- Methodological Answer :
- Docking Simulations : Use AutoDock Vina or Schrödinger Suite to predict binding poses in GABA_A receptors (inspired by benzodiazepine-site ligands ).
- MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-protein complexes.
- QSAR Modeling : Corrogate electronic parameters (HOMO-LUMO gaps, logP) with experimental IC₅₀ values to refine SAR .
Contradictions & Challenges
Q. Why might researchers observe conflicting bioactivity data across studies, and how can these discrepancies be addressed?
- Methodological Answer :
- Source of Variability : Differences in cell lines, assay protocols (e.g., serum concentration in cytotoxicity tests), or impurity profiles.
- Mitigation :
- Standardize assays using WHO guidelines (e.g., ISO 10993-5 for cytotoxicity).
- Validate purity via orthogonal methods (e.g., HPLC coupled with charged aerosol detection) .
Methodological Resources
- Synthetic Protocols : Multi-step organic reactions from and .
- Analytical Workflows : TGA/DTA (), NMR assignments (), and crystallography () .
- Biological Screening : Enzyme inhibition and cytotoxicity assays () .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
